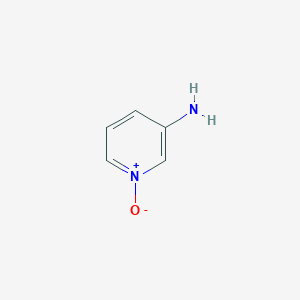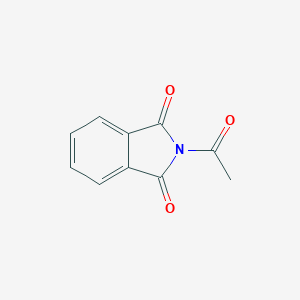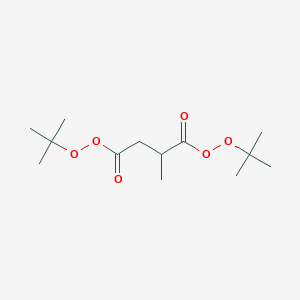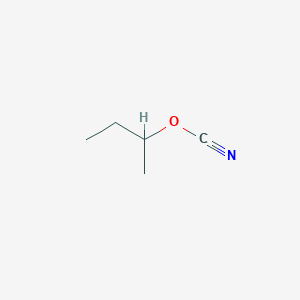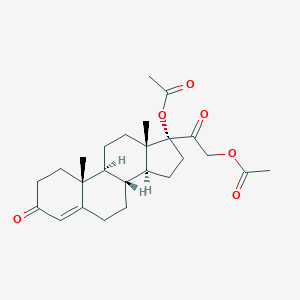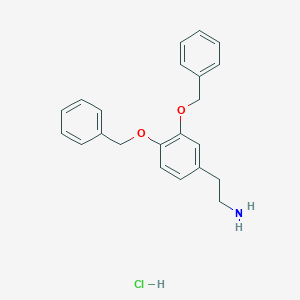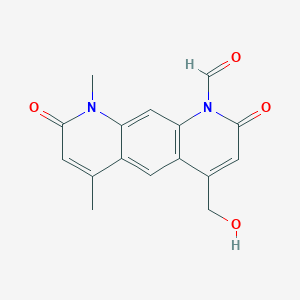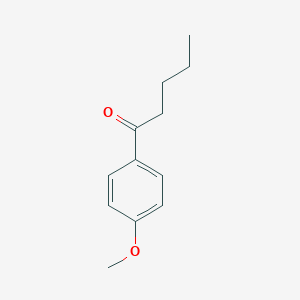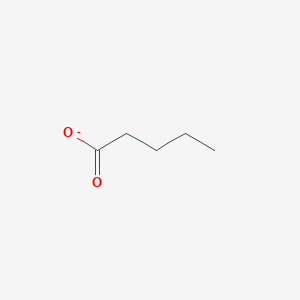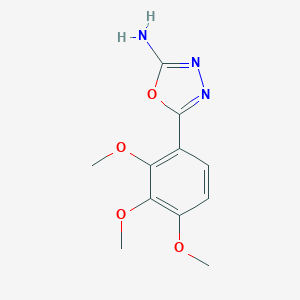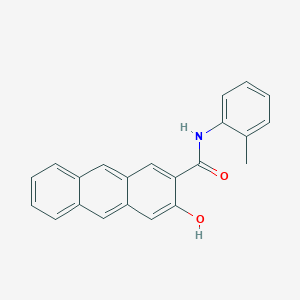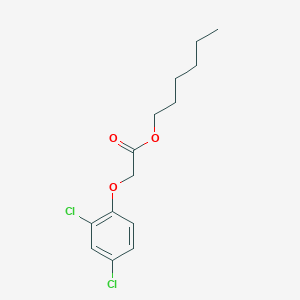
(2,4-Dichlorophenoxy)acetic acid hexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorophenoxy)acetic acid hexyl ester, commonly known as 2,4-DHE, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the family of phenoxy herbicides and is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D). The hexyl ester form of 2,4-DHE is more effective than its other forms due to its high solubility in water and lipids.
Wirkmechanismus
(2,4-Dichlorophenoxy)acetic acid hexyl esterHE acts by disrupting the normal growth and development of plants. It is absorbed by the leaves and stems of the target plants and translocated to the meristematic tissues where it interferes with the normal functioning of auxins, a group of plant hormones that regulate growth and development. This results in uncontrolled growth, wilting, and eventually death of the plant.
Biochemische Und Physiologische Effekte
(2,4-Dichlorophenoxy)acetic acid hexyl esterHE has been shown to have a range of biochemical and physiological effects on plants. It inhibits the synthesis of nucleic acids, proteins, and lipids, and disrupts the normal functioning of enzymes. It also affects the water balance of the plant, leading to wilting and dehydration. In addition, (2,4-Dichlorophenoxy)acetic acid hexyl esterHE has been shown to have toxic effects on non-target organisms such as earthworms, bees, and fish.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4-Dichlorophenoxy)acetic acid hexyl esterHE is a widely used herbicide in laboratory experiments due to its high efficacy and low cost. It is easy to handle and can be used in a range of concentrations. However, the use of (2,4-Dichlorophenoxy)acetic acid hexyl esterHE in laboratory experiments is limited by its potential impact on non-target organisms and the environment. It is important to use appropriate safety measures and disposal methods to minimize the risk of exposure.
Zukünftige Richtungen
The future research on (2,4-Dichlorophenoxy)acetic acid hexyl esterHE should focus on developing safer and more effective herbicides that have minimal impact on non-target organisms and the environment. This can be achieved by exploring alternative modes of action, developing more selective herbicides, and using nanotechnology to enhance the delivery and efficacy of herbicides. In addition, more research is needed to understand the long-term effects of (2,4-Dichlorophenoxy)acetic acid hexyl esterHE on the environment and human health, and to develop sustainable agricultural practices that minimize the use of herbicides.
Synthesemethoden
The synthesis of (2,4-Dichlorophenoxy)acetic acid hexyl esterHE involves the reaction of (2,4-Dichlorophenoxy)acetic acid hexyl ester with hexanol in the presence of a catalyst. The reaction takes place at high temperature and pressure and yields (2,4-Dichlorophenoxy)acetic acid hexyl esterHE as the major product. The purity of the product can be enhanced by recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichlorophenoxy)acetic acid hexyl esterHE has been extensively studied for its herbicidal properties and its potential impact on the environment and human health. It is widely used in agriculture to control weeds in crops such as corn, soybeans, wheat, and rice. It is also used in non-agricultural settings such as golf courses, parks, and residential areas. The scientific research on (2,4-Dichlorophenoxy)acetic acid hexyl esterHE has focused on its mode of action, its impact on non-target organisms, and its persistence in the environment.
Eigenschaften
CAS-Nummer |
1917-95-9 |
|---|---|
Produktname |
(2,4-Dichlorophenoxy)acetic acid hexyl ester |
Molekularformel |
C14H18Cl2O3 |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
hexyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H18Cl2O3/c1-2-3-4-5-8-18-14(17)10-19-13-7-6-11(15)9-12(13)16/h6-7,9H,2-5,8,10H2,1H3 |
InChI-Schlüssel |
OXMFKAXXVZLYAE-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCCCCOC(=O)COC1=CC(=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



